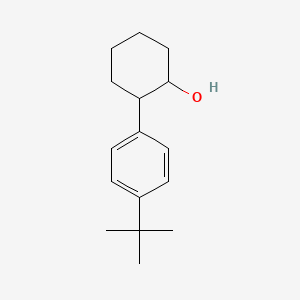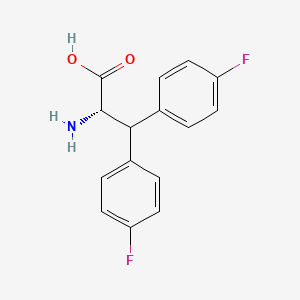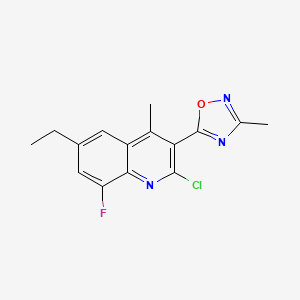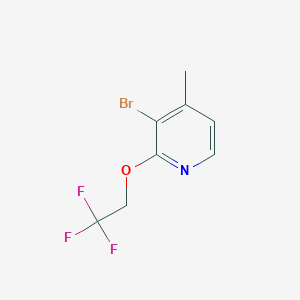
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C8H7BrF3NO It is a pyridine derivative that features a bromine atom at the 3-position, a methyl group at the 4-position, and a trifluoroethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves several steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methylation: The methyl group is introduced at the 4-position using a methylating agent such as methyl iodide in the presence of a base.
Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 2-position using 2,2,2-trifluoroethanol and a suitable activating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The bromine and trifluoroethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound is similar in structure but has a chlorine atom instead of a bromine atom.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound features a benzene ring instead of a pyridine ring.
2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: This compound is a derivative used in pharmaceutical applications.
Uniqueness
3-Bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H7BrF3NO |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
3-bromo-4-methyl-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-3-13-7(6(5)9)14-4-8(10,11)12/h2-3H,4H2,1H3 |
InChI Key |
SXXQNWVQZXPXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)
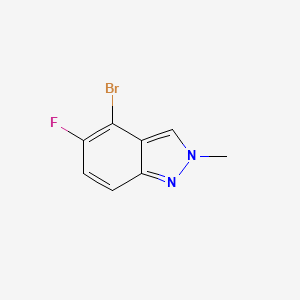



![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)

